EMD 1204831

c-Met Kinase Assay Enzymatic Activity ATP-Competitive Inhibition

Choose EMD 1204831 for precise target validation in c-Met amplified models (Hs746T, EBC-1, MKN-45; IC50 4.72-49.3 nM). Its narrow selectivity (242-kinase panel) ensures accurate attribution of downstream effects (ERK, AKT, STAT3) to c-Met inhibition. Ideal for long-term murine xenograft studies (>3 weeks) and benchmarking novel inhibitors against its well-characterized off-target liability profile.

Molecular Formula C25H27N7O3
Molecular Weight 473.5 g/mol
CAS No. 1100598-15-9
Cat. No. B3061435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEMD 1204831
CAS1100598-15-9
Molecular FormulaC25H27N7O3
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C4=NC=C(C=N4)OCCN5CCOCC5
InChIInChI=1S/C25H27N7O3/c1-30-18-21(14-28-30)23-5-6-24(33)32(29-23)17-19-3-2-4-20(13-19)25-26-15-22(16-27-25)35-12-9-31-7-10-34-11-8-31/h2-6,13-16,18H,7-12,17H2,1H3
InChIKeyCIUKPBWULKEZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EMD 1204831 (CAS 1100598-15-9): Potent and Highly Selective c-Met Kinase Inhibitor for Oncology Research Procurement


EMD 1204831 (CAS 1100598-15-9) is a pyridazinone-based, ATP-competitive small molecule inhibitor belonging to a new class of highly selective c-Met receptor tyrosine kinase inhibitors . It functions by selectively suppressing c-Met phosphorylation and downstream signaling cascades . The compound, developed by Merck KGaA, entered Phase I clinical trials for advanced solid tumors, representing a research tool with translational potential that bridges preclinical target validation and clinical biomarker exploration .

Why EMD 1204831 Cannot Be Interchanged with Other In-Class c-Met Inhibitors for Precise Signal Transduction Studies


c-Met inhibitors exhibit substantial heterogeneity in their kinase selectivity profiles, binding modes, and off-target activities, which critically influence experimental outcomes . While many compounds are labeled 'c-Met inhibitors,' their differential activity against c-Met mutants, distinct durations of target engagement, and varied physiochemical properties directly impact downstream signaling inhibition, cell viability, and in vivo tolerability . Substituting EMD 1204831 with a less selective or mechanistically distinct analog introduces significant confounding variables in dose-response, target validation, and combinatorial therapeutic studies .

EMD 1204831: Head-to-Head Quantitative Differentiation Data for Scientific Procurement Decisions


Comparative c-Met Enzymatic Inhibition Potency of EMD 1204831

In cell-free enzymatic assays, EMD 1204831 demonstrates an IC50 of 9 nM against the c-Met receptor tyrosine kinase . When compared to its closest clinical analog EMD 1214063 (Tepotinib), EMD 1204831 exhibits a 3-fold difference in potency, with Tepotinib showing an IC50 of 3 nM . This quantitative difference in enzymatic potency is critical for applications requiring distinct potency windows for comparative target modulation or for evaluating dose-dependent off-target effects.

c-Met Kinase Assay Enzymatic Activity ATP-Competitive Inhibition

Broad-Spectrum Kinase Selectivity Profile of EMD 1204831

EMD 1204831 displays exquisite selectivity for c-Met when screened against a broad panel of human kinases. In a direct comparative study, EMD 1204831 demonstrated high selectivity against a panel of 242 human kinases, confirming minimal off-target activity . This profile contrasts with multi-targeted c-Met inhibitors like BMS-794833, which also potently inhibits VEGFR2 (IC50 15 nM), Ron (IC50 <3 nM), Axl (IC50 <3 nM), and Flt3 (IC50 <3 nM) . For experiments requiring precise attribution of phenotypic effects solely to c-Met signaling blockade, the narrow selectivity profile of EMD 1204831 is essential.

Kinase Selectivity Profiling Off-Target Activity c-Met Specificity

Cellular Anti-Proliferative Activity of EMD 1204831 in c-Met-Amplified Cancer Cell Lines

EMD 1204831 demonstrates potent and selective inhibition of cell viability in cancer cell lines harboring c-Met gene amplification. In a panel of tumor cell lines characterized for c-Met expression and phosphorylation status, EMD 1204831 exhibited IC50 values of 4.72 nM in Hs746T gastric cancer cells, 12.1 nM in EBC-1 lung carcinoma cells, and 49.3 nM in MKN-45 gastric carcinoma cells . In contrast, high concentrations of EMD 1204831 were required to reduce the viability of HT29 and A549 cells, which have low levels of c-Met/phospho-c-Met . This cellular efficacy profile mirrors that of the more potent analog Tepotinib (EMD 1214063) but with a distinct potency range, providing a tool for comparative dose-response studies in c-Met-addicted models .

Cell Viability c-Met-Amplified Cell Lines Anti-Proliferative Activity

Comparative In Vivo Anti-Tumor Efficacy of EMD 1204831 in Xenograft Models

EMD 1204831 demonstrates robust anti-tumor activity in vivo across multiple xenograft models driven by distinct mechanisms of c-Met activation. The compound induced tumor regression in mouse models, including U87-MG glioblastoma (autocrine HGF expression), TPR-Met-transformed fibroblasts (oncogenic Met fusion protein), and Hs746T gastric cancer (c-Met gene amplification) . In a head-to-head preclinical comparison, EMD 1204831 and Tepotinib (EMD 1214063) both induced regression of human tumors irrespective of whether c-Met activation was HGF-dependent or -independent . This efficacy was achieved without substantial body weight loss after more than 3 weeks of treatment, indicating a favorable therapeutic window .

In Vivo Efficacy Xenograft Model Tumor Regression

Optimal Research and Industrial Applications for EMD 1204831 Based on Verified Performance Data


Mechanistic Dissection of c-Met Signaling in c-Met-Amplified Cancer Models

Utilize EMD 1204831 as a highly selective tool compound to interrogate c-Met-dependent signaling pathways in cell lines characterized by c-Met gene amplification (e.g., Hs746T, EBC-1, MKN-45). Its potent anti-proliferative activity in these models (IC50 4.72-49.3 nM) and minimal off-target kinase interactions (as shown by 242-kinase panel profiling) allow for precise attribution of downstream effects (e.g., on ERK, AKT, STAT3) to specific inhibition of the c-Met receptor .

In Vivo Target Validation and Efficacy Screening in Preclinical Oncology Models

Deploy EMD 1204831 in murine xenograft studies to validate the role of c-Met in tumor maintenance and progression. The compound's established ability to induce tumor regression in models driven by HGF-autocrine loops, oncogenic Met fusions, and c-Met amplification, combined with its tolerability over extended dosing regimens (>3 weeks), makes it an ideal candidate for long-term efficacy and biomarker discovery studies .

Comparative Dose-Response Studies with Structural Analogs

Employ EMD 1204831 alongside its clinical analog EMD 1214063 (Tepotinib) in parallel experiments to investigate the relationship between in vitro enzymatic potency (9 nM vs. 3 nM IC50) and cellular or in vivo efficacy. This differential potency window is particularly valuable for generating comparative datasets on target engagement, duration of pathway inhibition, and resistance mechanism evolution .

Selectivity Benchmarking for Kinase Inhibitor Profiling

Use EMD 1204831 as a positive control or reference standard in broad-panel kinase selectivity assays (e.g., 242-kinase panels) to benchmark the selectivity profiles of novel c-Met inhibitors under development. Its well-characterized, narrow selectivity profile serves as a high-quality comparator for evaluating the off-target liability of new chemical entities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for EMD 1204831

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.